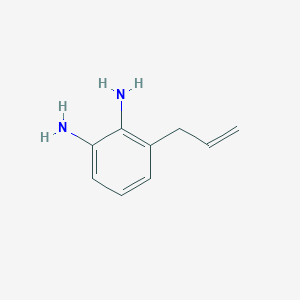

2-Allyl-6-aminophenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

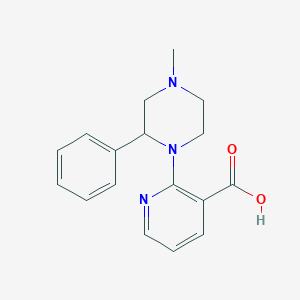

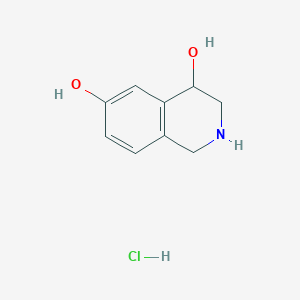

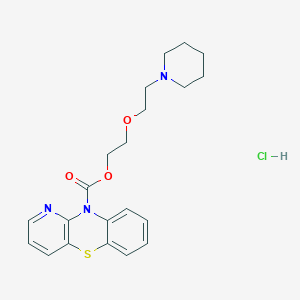

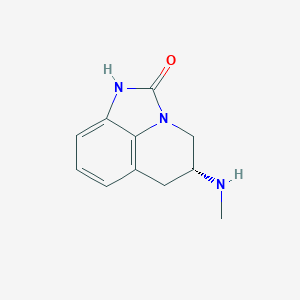

2-Allyl-6-aminophenylamine is a chemical compound with the CAS Number: 154490-93-4 and a molecular weight of 148.21 . It has a linear formula of C9H12N2 .

Synthesis Analysis

The synthesis of allylic amines, such as 2-Allyl-6-aminophenylamine, can be achieved through a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Molecular Structure Analysis

The molecular structure of 2-Allyl-6-aminophenylamine is represented by the linear formula C9H12N2 . For a more detailed structural analysis, techniques such as mass spectrometry-based proteomics can be used .Chemical Reactions Analysis

The Tsuji-Trost Reaction, a palladium-catalyzed allylation of nucleophiles, is one of the chemical reactions involving 2-Allyl-6-aminophenylamine . This reaction consists of a nitrogen, carbon, or oxygen-based nucleophile reacting with an allylic substrate bearing a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-6-aminophenylamine include a molecular weight of 148.21 and a linear formula of C9H12N2 . For a more comprehensive analysis of its properties, various analytical techniques suitable for characterizing pharmaceutical compounds can be used .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Application in Bioactive Compounds

2-Allyl-6-aminophenylamine and its derivatives are utilized in the synthesis of bioactive compounds. For example, derivatives have been synthesized and tested for biological activity using the brine shrimp lethality test, indicating potential bioactivity worth further exploration (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014). Additionally, cytotoxicity studies have been conducted on certain benzoxazine and aminomethyl derivatives against the MCF-7 cancer cell line, revealing the potential therapeutic applications of these compounds (Rudyanto, Widiandani, & Syahrani, 2015).

2. Role in Polymerization Processes

2-Allyl-6-aminophenylamine is involved in polymerization processes. Studies have been conducted on the radical copolymerization of aminomethylated derivatives of alkenylphenols with styrene, suggesting its role in creating new polymeric materials with specific properties (Magerramov, Bairamov, Mehdiyeva, & Agaeva, 2012). Moreover, research into the synthesis of diallyl-containing polyimide indicates the influence of allyl groups on the thermal properties and dimensional stability of thermosetting polyimides (Lin, Wong, Wang, Chang, & Juang, 2015).

3. Synthesis of Novel Compounds and Ligands

Research includes the synthesis of new compounds and ligands, where 2-Allyl-6-aminophenylamine derivatives serve as precursors or intermediates. For instance, the synthesis and application of a new bisphosphite ligand collection for asymmetric hydroformylation of allyl cyanide has been studied, showcasing the utility of these compounds in catalytic processes (Cobley, Gardner, Klosin, Praquin, Hill, Whiteker, Zanotti-gerosa, Petersen, & Abboud, 2004).

4. Electrochemical Studies and Applications

2-Allyl-6-aminophenylamine has been studied in the context of electrochemical processes. Research on the electrochemical behavior of 2-aminodiphenylamine, a related compound, has provided insights into the site-selectivity of sulfonylation reactions and its potential applications in synthesizing novel electrochemical sensors or materials (Sharafi-kolkeshvandi, Nematollahi, Nikpour, Bayat, & Soltani, 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-prop-2-enylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMJTFKCHDTFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-6-aminophenylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)